molecular formula C7H18ClN3O2S B12433617 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Cat. No.: B12433617
M. Wt: 243.76 g/mol
InChI Key: CGTIRAPEJOPAQL-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H18ClN3O2S and a molecular weight of 243.75 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylpiperidine with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylpiperidine-1-sulfonamide
  • 3-amino-N-methylpiperidine-1-sulfonamide
  • 3-amino-N,N-diethylpiperidine-1-sulfonamide

Uniqueness

3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of an amino group and a sulfonamide group makes it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

3-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTIRAPEJOPAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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